2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
Safety and Hazards
Future Directions
Further studies could be conducted to investigate the synthesis, properties, and potential applications of this compound. It could be interesting to explore its potential biological activities given the presence of the thiazole ring and naphthalene group, which are found in many bioactive compounds .
Preparation Methods
The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the thiazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthalenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of the methylsulfonyl phenyl group: This step may involve sulfonation reactions followed by coupling with the thiazole intermediate.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide include other thiazole derivatives and naphthalene-based compounds. These compounds may share some structural features but differ in their functional groups or overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications across various scientific fields. Its synthesis involves multiple steps, and it can undergo various chemical reactions to form diverse derivatives. The compound’s applications in chemistry, biology, medicine, and industry highlight its versatility and importance in research. Understanding its mechanism of action and comparing it with similar compounds further underscores its potential as a valuable research tool and therapeutic agent.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h2-11,13-14H,12H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSZYFZWWDRBOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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